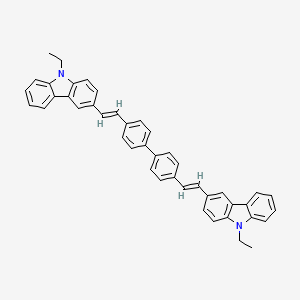

4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl

Descripción general

Descripción

The molecule “4,4’-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1’-biphenyl” is a complex organic compound. It contains two carbazole units, which are aromatic heterocyclic organic compounds. The carbazole units are connected by a vinyl group to a biphenyl core .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbazole derivatives are often synthesized through electropolymerization . Additionally, Suzuki cross-coupling reactions are commonly used in the synthesis of biphenyl compounds .Molecular Structure Analysis

The molecule likely has a conjugated system due to the alternating single and double bonds in the vinyl and biphenyl groups. This could give the molecule interesting optical and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Carbazole derivatives often have good thermal stability and optoelectronic properties .Aplicaciones Científicas De Investigación

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

This application falls under the field of Material Science and Engineering .

Summary of the Application

BCzVBi is used in the construction of Organic Light-Emitting Diodes (OLEDs) . Due to its properties such as thin film, high contrast, lightweight, fast response time, mechanical flexibility, versatility of chemical design and synthesis, semitransparency, wide viewing angle, and low voltage driven, it is widely researched and commercially interested in flat-panel displays .

Methods of Application

The OLED device was constructed using a double-emitting layer (D-EML) structure with the same host material and the same guest material to improve the exciton distribution of the EML . This new doping method was certified by the experiments and by the theory .

Results or Outcomes

The best D-EML device showed that the luminance and the current efficiency were enhanced, respectively, to 1437 cd/m² and 6.92 cd/A at the current density 20 mA/cm², which was 22.9% higher than that of the optimized single-emitting layer (S-EML) device .

Application in High-Efficiency Fluorescent Organic Light-Emitting Diodes

Scientific Field

This application is also in the field of Material Science and Engineering .

Summary of the Application

BCzVBi is used in the realization of high-efficiency fluorescent organic light-emitting diodes with low driving voltage .

Methods of Application

In this work, organic molecules with a large singlet-triplet splitting can achieve efficient electroluminescence (EL) at voltages below the bandgap voltage .

Results or Outcomes

Despite a lower quantum efficiency, a blue fluorescent organic light-emitting diode having a power efficiency higher than some of the best thermally activated delayed fluorescent and phosphorescent blue organic light-emitting diodes is demonstrated .

Application in Increasing the Efficiency of Blue OLED Device

Scientific Field

This application is in the field of Physics .

Summary of the Application

BCzVBi is used to increase the efficiency of the blue OLED device with a double-emitting layer structure .

Methods of Application

A series of double-emitting layer (D-EML) was constructed by the same host material and the same guest material to improve the exciton distribution of the EML .

Results or Outcomes

Application in High-Efficiency Blue Fluorescent Organic Light-Emitting Diodes

Summary of the Application

BCzVBi is used in the realization of high-efficiency blue fluorescent organic light-emitting diodes with low driving voltage .

Results or Outcomes

Application in Improving the Performance of Some S-EML Structure Devices

Summary of the Application

BCzVBi is used to improve the performance of some single-emitting layer (S-EML) structure devices .

Results or Outcomes

The best D-EML device showed that the luminance and the current efficiency were enhanced, respectively, to 1437 cd/m² and 6.92 cd/A at the current density 20 mA/cm², which was 22.9% higher than that of the optimized S-EML device .

Application in Achieving High External Quantum Efficiency

Summary of the Application

BCzVBi is used to achieve high external quantum efficiency .

Methods of Application

The BCzVBi concentration was optimized to maximize the performance of the S-EML devices .

Results or Outcomes

An extremely high 6.1% external quantum efficiency (EQE) with Commission Internationale de L’Eclairage coordinate of (0.18, 0.31) is obtained when the BCzVBi concentration reaches 50 wt. %, which is exceedingly high above a typical 1-2 wt. % concentration for typical fluorescent emitters .

Application in Improving the Performance of S-EML Structure Devices

Scientific Field

This application falls under the field of Physics .

Results or Outcomes

Application in High-Efficiency Blue Fluorescent Organic Light-Emitting Diodes

Methods of Application

Organic molecules with a large singlet-triplet splitting can achieve efficient electroluminescence (EL) at voltages below the bandgap voltage .

Direcciones Futuras

Propiedades

IUPAC Name |

9-ethyl-3-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPHUPWIHDYTKU-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(N(C8=CC=CC=C78)CC)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626230 | |

| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl | |

CAS RN |

475480-90-1 | |

| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)

![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)

![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)